2'-Deoxy-2'-fluoroadenosine 5'-triphosphate tetralithium

Description

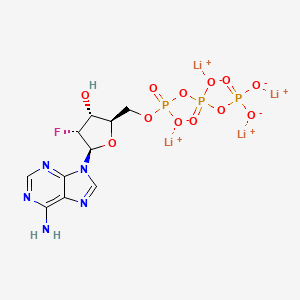

2'-Deoxy-2'-fluoroadenosine 5'-triphosphate (tetralithium) (C₁₀H₁₁FN₅O₁₂P₃·4Li; MW: 532.90) is a fluorinated nucleotide analog with a fluorine substitution at the 2'-position of the ribose moiety. This modification enhances its metabolic stability and resistance to enzymatic degradation compared to natural nucleotides. The compound is primarily utilized as a biochemical substrate for DNA polymerases, particularly in antiviral research targeting viruses such as HIV and hepatitis C (HCV) . Its tetra-lithium salt formulation improves solubility and bioavailability, making it suitable for in vitro and in vivo studies. Commercial grades (≥95% purity) are available in quantities ranging from 1 mg to 1 g for specialized applications .

Properties

Molecular Formula |

C10H11FLi4N5O12P3 |

|---|---|

Molecular Weight |

533.0 g/mol |

IUPAC Name |

tetralithium;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15FN5O12P3.4Li/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16;;;;/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,5-,7-,10-;;;;/m1..../s1 |

InChI Key |

KBUMVRYFCCRIEW-RBLJNHJVSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) involves the fluorination of adenosine derivatives. One common method includes the use of Therminator DNA polymerases for the highly accurate synthesis of fully 2’-fluoro-modified oligonucleotides . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the precise incorporation of the fluorine atom.

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) often involves large-scale chemical synthesis using advanced biotechnological methods. Enzymatic processes, such as those involving mutated purine nucleoside phosphorylases, have shown promise in achieving high yields and conversion rates .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) primarily undergoes substitution reactions due to the presence of the fluorine atom. It can also participate in phosphorylation and dephosphorylation reactions, similar to natural ATP.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include various DNA polymerases and RNA polymerases. The conditions often require specific pH levels, temperatures, and the presence of cofactors such as magnesium ions.

Major Products Formed

The major products formed from the reactions of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) include modified nucleotides and oligonucleotides, which are used in various biochemical assays and research applications .

Scientific Research Applications

Inhibition of RNA Synthesis

2'-Deoxy-2'-fluoroadenosine 5'-triphosphate exhibits strong inhibitory effects on poly(AU) synthesis, making it a valuable tool in studying RNA polymerase activity. Its mechanism involves mixed-type inhibition, allowing it to bind both the enzyme and substrate, thus preventing the synthesis of poly(AU) sequences .

Development of RNA Therapeutics

The compound is integral in the design and synthesis of stable small interfering RNAs (siRNAs) and aptamers. These are critical for gene silencing applications and therapeutic interventions against various diseases, including viral infections .

Biochemical Assays

Due to its ability to act as an ATP analog, 2'-Deoxy-2'-fluoroadenosine 5'-triphosphate is widely used in biochemical assays involving DNA and RNA polymerases. It serves as a substrate for these enzymes, allowing researchers to study nucleic acid synthesis under controlled conditions .

Drug Development

The compound has been explored for its potential in antiviral therapies. For instance, it has been shown to inhibit hepatitis C virus replication by acting as a competitive inhibitor of the viral RNA-dependent RNA polymerase . Its structural modifications enhance its efficacy against various viral targets.

Case Study 1: Inhibition of Hepatitis C Virus

In a study investigating the effects of various nucleoside analogs on hepatitis C virus replication, 2'-Deoxy-2'-fluoroadenosine 5'-triphosphate was found to be a potent inhibitor. It demonstrated superior efficacy compared to other analogs, highlighting its potential as a therapeutic agent against HCV .

Case Study 2: Synthesis of siRNAs

Research conducted on the synthesis of siRNAs utilizing modified nucleotides, including 2'-Deoxy-2'-fluoroadenosine 5'-triphosphate, showed enhanced stability and efficacy in gene silencing applications. The incorporation of this compound into siRNA constructs resulted in improved resistance to nuclease degradation .

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-fluoroadenosine 5’-triphosphate (tetralithium) involves its role as an ATP analog. It exerts its effects by inhibiting poly(AU) synthesis through a mixed-type inhibition mechanism. This means it can bind to both the enzyme and the substrate, thereby preventing the synthesis of poly(AU) sequences . The molecular targets include various RNA polymerases and other enzymes involved in nucleotide synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2'-Deoxy-2'-fluorocytidine-5'-triphosphate (Lithium Salt)

- Structural Differences : Replaces adenine with cytosine as the nucleobase.

- Biochemical Activity: Acts as a substrate for viral RNA polymerases, notably HCV NS5B. In primary human hepatocytes, it undergoes deamination to form 2'-deoxy-2'-fluorouridine-5'-triphosphate, which exhibits dual inhibitory effects on HCV replicase (IC₅₀: 0.5–1.2 μM) and NS5B polymerase (IC₅₀: 0.8–1.5 μM) .

- Applications : Predominantly used in HCV drug development due to its high specificity for viral enzymes over host polymerases .

8-oxo-2'-deoxyadenosine 5'-triphosphate (odATP)

- Structural Differences : Features an 8-oxo modification on the adenine base, increasing oxidative stress susceptibility.

- Biochemical Activity : Competes with natural dATP for incorporation into DNA, inducing mutagenesis and apoptosis. Demonstrated 90% yield in synthesis via Ludwig method modifications .

- Applications : Investigated for anticancer therapies targeting DNA repair-deficient cancers .

Adenosine 5'-triphosphate (ATP)

- Structural Differences : Natural nucleotide lacking fluorine or other modifications.

- Biochemical Activity: Serves as the primary energy currency in cellular processes. No antiviral activity reported.

- Safety Profile : Classified under REACH regulations (CAS 56-65-5) with stringent handling requirements .

2'-Deoxy-2'-fluoroadenosine 5'-monophosphate (Triethylammonium Salt)

- Structural Differences: Monophosphate form with triethylammonium counterion instead of lithium.

- Biochemical Activity : Inhibits DNA synthesis in lymphoid malignancies (e.g., chronic lymphocytic leukemia) by inducing apoptosis (EC₅₀: 2–5 μM) .

Comparative Data Table

*Potency data for the tetralithium salt remains proprietary but inferred from analog studies.

Research Findings and Mechanistic Insights

- Antiviral Efficacy: Fluorinated triphosphates like 2'-deoxy-2'-fluoroadenosine 5'-triphosphate exhibit prolonged intracellular retention due to fluorine’s electronegativity, which hinders phosphatase activity. This property enhances their antiviral durability compared to non-fluorinated analogs .

- Resistance Profiles : HCV variants with S282T mutations in NS5B show reduced susceptibility to 2'-fluoro-2'-C-methyl derivatives, highlighting the need for combination therapies .

- Toxicity Considerations : Lithium salts demonstrate lower cytotoxicity (CC₅₀ > 100 μM in hepatocytes) compared to triethylammonium counterparts, favoring their use in long-term antiviral regimens .

Biological Activity

2'-Deoxy-2'-fluoroadenosine 5'-triphosphate (tetralithium), often referred to as AfTP, is a modified nucleotide that serves as an analog of adenosine triphosphate (ATP). Its unique structure includes a fluorine atom at the 2' position of the ribose sugar, which imparts distinctive biochemical properties. This compound has garnered attention for its potential applications in molecular biology and therapeutic development.

The structural modification of AfTP enhances its stability and alters its interaction with various enzymes compared to natural nucleotides. The presence of fluorine affects the hydrogen bonding and steric properties, influencing its biological activity.

AfTP acts primarily as an inhibitor of RNA synthesis. It has been shown to exert a strong but mixed-type inhibition on poly(AU) synthesis, indicating that it can interact with RNA polymerases and potentially disrupt RNA transcription processes . The inhibition mechanism is attributed to its ability to mimic ATP while also presenting unique steric hindrances due to the fluorine substitution.

Inhibition Studies

Research indicates that AfTP's inhibition of RNA polymerase activity can be competitive or non-competitive depending on the concentration and specific conditions of the assay. For instance, in studies involving HCV RNA-dependent RNA polymerase, AfTP demonstrated significant inhibitory effects, suggesting its potential utility in antiviral therapies .

Applications in Research and Medicine

AfTP is increasingly utilized in various research applications, including:

- Nucleic Acid Synthesis : Due to its stability and resistance to degradation, AfTP is incorporated into DNA and RNA constructs. This incorporation enhances the durability of these constructs in biological systems .

- Aptamer Development : The compound is employed in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) protocols, where modified nucleotides like AfTP improve binding affinity and specificity of aptamers for their targets .

- Therapeutic Potential : Given its inhibitory effects on viral replication, AfTP is being explored as a candidate for developing antiviral drugs, particularly against RNA viruses like Hepatitis C .

Case Studies

Comparative Analysis with Other Nucleotide Analogs

AfTP's biological activity can be compared with other modified nucleotides such as 2'-fluoro-2'-deoxyuridine triphosphate (FdUTP) and PSI-6130 triphosphate. Below is a summary table highlighting key differences:

| Compound | Inhibition Type | Applications | Stability |

|---|---|---|---|

| 2'-Deoxy-2'-fluoroadenosine 5'-triphosphate (AfTP) | Mixed-type | Antiviral, Aptamer synthesis | High |

| 2'-Fluoro-2'-deoxyuridine triphosphate (FdUTP) | Competitive | DNA synthesis, Aptamer development | Moderate |

| PSI-6130 triphosphate | Competitive | Antiviral against HCV | High |

Q & A

Q. What are the recommended synthesis methods for 2'-Deoxy-2'-fluoroadenosine 5'-triphosphate tetralithium?

The synthesis typically involves phosphorylation of the nucleoside precursor. Modified Ludwig methods are widely used:

- Step 1 : React 2'-Deoxy-2'-fluoroadenosine with anhydrous trimethyl phosphate and tributylamine under chilled conditions.

- Step 2 : Add phosphorous oxychloride (POCl₃) to form the monophosphate intermediate.

- Step 3 : Introduce bis(tetra-n-butylammonium) pyrophosphate to generate the triphosphate moiety.

- Step 4 : Purify via ion-exchange chromatography and precipitate as the tetralithium salt .

Fluorine substitution at the 2' position requires stringent anhydrous conditions to prevent hydrolysis during synthesis .

Q. How should researchers assess the purity of this compound?

Purity is evaluated using:

- HPLC Analysis : ≥97% purity is achievable with anion-exchange (AX) columns, using a gradient of ammonium bicarbonate buffer .

- UV Spectroscopy : Measure extinction coefficient (ε) at 259 nm (ε ≈ 15,400 L·mol⁻¹·cm⁻¹ for adenosine analogs) to quantify concentration .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 547.0 Da for tetralithium salt) and detect impurities like ADP or AMP .

Q. What are the optimal storage conditions to ensure stability?

- Temperature : Store at ≤-20°C in aliquots to avoid freeze-thaw cycles .

- Buffer : Dissolve in nuclease-free water or Tris-EDTA buffer (pH 7.5) to minimize hydrolysis.

- Avoid Incompatibilities : Metal ions (e.g., Mg²⁺) or alkaline conditions can degrade the triphosphate group .

Advanced Research Questions

Q. How does the 2'-fluorine substitution impact enzymatic incorporation in polymerase-driven assays?

The 2'-fluoro group increases:

- Thermal Stability : Enhances duplex stability in qPCR probes due to reduced steric hindrance compared to 2'-OH .

- Enzyme Selectivity : Some DNA polymerases (e.g., Therminator™) incorporate fluorinated nucleotides with higher fidelity, while others (e.g., Taq) exhibit reduced activity. Pre-screen enzymes using gel electrophoresis or real-time fluorescence assays .

Contradictions in literature may arise from enzyme source variations; always validate with kinetic parameters (Km, kcat) .

Q. What advanced analytical techniques confirm structural integrity and lithium coordination?

- NMR Spectroscopy : ¹H/³¹P NMR identifies phosphorylation sites and lithium coordination (e.g., shifts at δ 0.5–1.5 ppm for Li⁺) .

- X-ray Crystallography : Resolves fluorine positioning and triphosphate-lithium interactions, though crystallization requires high-purity samples .

- ICP-MS : Quantifies lithium content (3–5% by flame photometry) to confirm stoichiometry .

Q. How can researchers mitigate hydrolysis during long-term experiments?

- Buffer Optimization : Use 50 mM Tris-HCl (pH 7.0–8.0) with 1 mM EDTA to chelate divalent cations that accelerate degradation .

- Temperature Control : Perform reactions at 4°C for <2 hours or use stabilizers like trehalose (10% w/v) .

- Real-Time Monitoring : Track hydrolysis via capillary electrophoresis or ³¹P NMR to adjust reaction conditions dynamically .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.